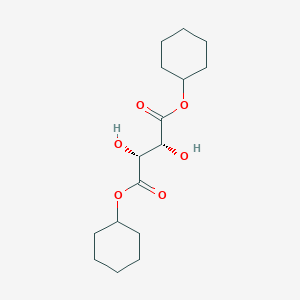

Dicyclohexyl tartrate

Description

Dicyclohexyl tartrate is a chiral organic compound derived from tartaric acid, where both hydroxyl groups of the tartaric acid backbone are esterified with cyclohexyl groups. This structure confers unique stereochemical and physicochemical properties, making it valuable in asymmetric synthesis, chiral resolution, and materials science . Its cyclohexyl substituents enhance lipophilicity and influence solubility in organic solvents, distinguishing it from other tartrate derivatives .

Properties

IUPAC Name |

dicyclohexyl 2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O6/c17-13(15(19)21-11-7-3-1-4-8-11)14(18)16(20)22-12-9-5-2-6-10-12/h11-14,17-18H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHUJQMSTNOTRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C(C(C(=O)OC2CCCCC2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935825 | |

| Record name | Dicyclohexyl 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15785-59-8 | |

| Record name | Dicyclohexyl 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of α-Ketoester Precursors

The photoredox approach begins with synthesizing α-ketoesters, precursors for reductive dimerization. Cyclohexyl α-ketoester is prepared via Grignard reaction: magnesium turnings (1.5 equiv) react with cyclohexyl bromide (1.0 equiv) in THF to form the Grignard reagent, which is then quenched with dimethyl oxalate at −78°C. This yields cyclohexyl α-ketoester with >90% purity after aqueous workup.

Visible Light-Mediated Dimerization

The α-ketoester undergoes reductive dimerization under visible light (450 nm) using an organic dye photocatalyst (e.g., eosin Y) and a Hantzsch ester as a hydrogen donor. The mechanism proceeds via single-electron transfer (SET), generating ketyl radicals that couple to form the tartaric acid backbone. This step achieves 70–80% yield, with the product isolated via column chromatography.

Scope and Efficiency

This method accommodates diverse functional groups (alkenes, alkynes, cyclic ethers) without requiring protecting groups. However, the two-step process and moderate yields (65–75% overall) render it less efficient than the Steglich method for small-scale applications.

Comparative Analysis of Preparation Methods

Reaction Conditions and Catalyst Requirements

| Parameter | Steglich Esterification | Photoredox Synthesis |

|---|---|---|

| Catalysts | DCC, DMAP | Eosin Y, Hantzsch ester |

| Temperature | Room temperature | Ambient (light-dependent) |

| Solvent | Dichloromethane, THF | THF, acetonitrile |

| Reaction Time | 12–24 hours | 6–8 hours (per step) |

Yield and Purity Considerations

Industrial Applicability

Neither method is universally optimal for industrial production. The Steglich method’s reliance on toxic reagents complicates scaling, whereas photoredox’s multi-step protocol increases operational costs. Future advancements may hybridize these approaches, leveraging continuous-flow reactors to enhance scalability .

Chemical Reactions Analysis

Types of Reactions: Dicyclohexyl tartrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of dicyclohexyl ketone or dicyclohexyl carboxylic acid.

Reduction: Formation of dicyclohexyl alcohol.

Substitution: Formation of various dicyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Asymmetric Synthesis

DCHT is widely used as a chiral auxiliary in asymmetric synthesis. It aids in the formation of optically active compounds by influencing the stereochemistry of reactions. For example, it has been employed in asymmetric Michael reactions with dibenzyl malonate and enones, achieving enantiomeric excesses (ee) up to 58% .

Case Study: Asymmetric Michael Addition

- Catalyst : Dicyclohexyl tartrate combined with dibutylmagnesium.

- Yield : High enantioselectivity observed.

- Mechanism : Formation of diastereomeric complexes that stabilize the transition state.

Chromatography

In chromatography, DCHT serves as a resolving agent for enantiomers. Its ability to form diastereomeric pairs allows for effective separation of chiral compounds. It is particularly useful in enantioselective chromatography , where it enhances the resolution of racemic mixtures .

Medicinal Chemistry

DCHT has potential applications in drug development, especially in synthesizing chiral pharmaceuticals. Its role as a resolving agent can streamline the production of active pharmaceutical ingredients (APIs) that require specific stereochemistry for efficacy.

Notable Research

- Investigations into the use of DCHT in synthesizing chiral drugs have shown promise, particularly in optimizing yields and purity during synthesis processes .

Enzyme Mechanism Studies

The compound is also utilized in biological research to study enzyme mechanisms and protein-ligand interactions due to its chiral characteristics. By providing a chiral environment, DCHT can influence enzymatic reactions, allowing researchers to explore the intricacies of enzyme specificity and selectivity.

Mechanism of Action

The mechanism of action of dicyclohexyl tartrate involves its interaction with chiral molecules. The compound can form diastereomeric complexes with other chiral entities, facilitating their separation or transformation. This interaction is primarily driven by hydrogen bonding and van der Waals forces, which stabilize the complex and allow for selective reactions .

Comparison with Similar Compounds

Structural and Functional Differences

Tartrate derivatives vary based on their ester or salt-forming groups. Key comparisons include:

*Note: Physical state may vary depending on purity and isomerism.

Solubility and Chiral Separation Efficiency

- This compound exhibits lower solubility in polar solvents compared to linear alkyl esters (e.g., diethyl or dibutyl tartrate) due to its bulky cyclohexyl groups. This property makes it suitable for non-aqueous asymmetric synthesis .

- In contrast, 2-ethylhexyl tartrate is fully miscible in organic phases and demonstrates superior separation factors (α = 2.010) in countercurrent chromatography (CCC), attributed to its branched alkyl chain .

- Sodium tartrate, being ionic, is water-soluble and effective in food science (e.g., improving surimi gel texture) but unsuitable for organic-phase applications .

Thermal and Optical Properties

- Linear alkyl esters (e.g., dibutyl tartrate) have lower melting points and viscosity compared to this compound, as noted in the CRC Handbook of Chemistry and Physics .

- This compound’s rigid cyclohexyl rings may enhance thermal stability, though specific data are lacking in the provided evidence.

Key Research Findings

- Orthogonality in Synthetic Systems : this compound is part of a broader class of tartrate derivatives used in orthogonal synthetic circuits. Structurally similar compounds (e.g., phenylglyoxylate) share applications in metabolic engineering, but this compound’s alicyclic structure offers distinct stereochemical control .

Biological Activity

Dicyclohexyl tartrate (DCHT) is an organic compound derived from tartaric acid and is recognized for its chiral properties, making it significant in various biological and chemical applications. This article explores the biological activity of DCHT, including its mechanisms of action, applications in research and medicine, and comparative studies with similar compounds.

Overview of this compound

- Chemical Structure : DCHT is a diester formed from tartaric acid and cyclohexanol. Its chirality allows for unique interactions with biological molecules.

- Molecular Formula : CHO

- CAS Number : 15785-59-8

DCHT's biological activity is primarily attributed to its ability to interact with chiral molecules, forming diastereomeric complexes that facilitate various biochemical processes. The interactions are driven by hydrogen bonding and van der Waals forces, which stabilize the complexes and enable selective reactions.

Biological Activities

- Enzyme Mechanisms : DCHT is utilized in studying enzyme mechanisms and protein-ligand interactions. Its chiral properties make it a valuable tool for understanding how enzymes recognize and process substrates .

- Chiral Auxiliary in Synthesis : It serves as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions involving carbonyl compounds. For instance, it has been shown to increase yields and enantioselectivities in reactions involving chiral allylic tin reagents .

- Potential Medicinal Applications : Research indicates that DCHT may have applications in drug development, particularly in the synthesis of chiral drugs. It is investigated for its potential effects on various biological pathways, including those related to cancer and cardiovascular health .

Case Studies

- Asymmetric Synthesis : A study demonstrated that using DCHT as a chiral auxiliary significantly improved the yields (81-99%) and enantioselectivities (89-94% ee) in allylation reactions of aldehydes .

- Protein Interactions : DCHT has been employed to study protein-ligand interactions, revealing insights into how chirality affects binding affinities and reaction mechanisms .

Comparative Analysis

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Enzyme mechanism studies; asymmetric synthesis | Chiral properties; forms stable diastereomers |

| Dicyclohexyl Phthalate | Plasticizer; lacks chiral centers | Primarily used in industrial applications |

| Dicyclohexylcarbodiimide | Dehydrating agent in esterification | Does not possess chiral properties |

Q & A

Q. What are the established methodologies for synthesizing and purifying dicyclohexyl tartrate in laboratory settings?

this compound is typically synthesized via esterification of tartaric acid with cyclohexanol, using acid catalysts (e.g., sulfuric acid) under reflux conditions. Purification involves solvent extraction followed by recrystallization from ethanol or acetone to achieve high enantiomeric purity. Researchers must monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers determine the dielectric constant and other physical properties of this compound?

Dielectric constants are measured using impedance spectroscopy or capacitance-based methods under controlled temperature and humidity. For this compound, comparative studies with structurally similar esters (e.g., diethyl tartrate, dielectric constant = 68 ) can guide experimental setups. The CRC Handbook of Chemistry and Physics provides reference protocols for measuring density, refractive index, and viscosity, which are critical for characterizing solvent interactions .

Q. What analytical techniques are recommended for verifying the enantiomeric purity of this compound?

Chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak®) is widely used. Mobile phases often include chiral additives like this compound itself to enhance enantiomer separation. Retention times and peak symmetry are optimized by adjusting organic modifiers (e.g., methanol, acetonitrile) and pH .

Advanced Research Questions

Q. How can factorial design optimize this compound’s role as a chiral additive in chromatographic separations?

A Box-Behnken design (BBD) is effective for evaluating variables such as additive concentration, mobile phase pH, and column temperature. For example, in enantiomeric resolution of amines, a 3-factor BBD identified that this compound concentration (0.5–2.0 mM) and pH (4.0–6.0) significantly affect resolution efficiency. Response surface methodology (RSM) validates interactions between variables, enabling predictive modeling .

Q. What experimental strategies address contradictions in reported stability data for this compound under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS analysis can identify degradation products. Conflicting data may arise from impurities in starting materials or solvent residues; thus, forced degradation studies (e.g., exposure to UV light, acidic/alkaline conditions) are essential. Statistical tools like ANOVA help distinguish method variability from intrinsic instability .

Q. How does this compound compare to other chiral selectors in membrane-based drug delivery systems?

Comparative studies using Franz diffusion cells and factorial designs evaluate parameters like flux and permeability. For instance, this compound’s hydrophobicity improves sustained release in bilayer tablets compared to diethyl tartrate. Variables such as polymer-drug ratios (e.g., HPMC:Kollidon®) and pH-dependent solubility are optimized using dissolution testing and Fickian diffusion models .

Methodological Notes

- Data Interpretation : Conflicting dielectric constants or stability profiles require cross-referencing primary literature with standardized datasets (e.g., CRC Handbook ).

- Experimental Design : Always include control groups (e.g., racemic mixtures in chromatography) and replicate measurements to ensure reproducibility .

- Safety Protocols : While this compound’s toxicity data are limited, follow general ester-handling guidelines (e.g., PPE, fume hood use) as outlined in safety frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.